molecular formula C10H12O4 B14560483 (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate CAS No. 61697-01-6

(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate

Cat. No.: B14560483
CAS No.: 61697-01-6
M. Wt: 196.20 g/mol
InChI Key: NKSBJLGBYNNCDQ-YOXFSPIKSA-N
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Description

(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a prop-2-en-1-yl group and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentane derivative with an acylating agent in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler cyclopentane derivative with a single oxo group.

    Cyclopentyl acetate: Lacks the oxo groups present in (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate.

    Prop-2-en-1-yl cyclopentane: Does not contain the oxo groups or the acetate functionality.

Properties

CAS No.

61697-01-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

[(3R)-2,4-dioxo-3-prop-2-enylcyclopentyl] acetate

InChI

InChI=1S/C10H12O4/c1-3-4-7-8(12)5-9(10(7)13)14-6(2)11/h3,7,9H,1,4-5H2,2H3/t7-,9?/m1/s1

InChI Key

NKSBJLGBYNNCDQ-YOXFSPIKSA-N

Isomeric SMILES

CC(=O)OC1CC(=O)[C@H](C1=O)CC=C

Canonical SMILES

CC(=O)OC1CC(=O)C(C1=O)CC=C

Origin of Product

United States

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